molecular formula C22H21ClN4 B12211509 N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12211509
M. Wt: 376.9 g/mol
InChI Key: MZKLAJZETJJALC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxicity against various cancer cell lines. A study conducted on A549 lung cancer cells and MCF-7 breast cancer cells reported the following IC50 values:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These results suggest that this compound may serve as a promising lead for the development of new anticancer agents, potentially through the modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .

Structural Analysis

The crystal structure analysis of the compound reveals important geometrical parameters that may influence its biological activity. The dihedral angles between the fused pyrazole and pyridine rings are critical for understanding its reactivity and interaction with biological targets .

Study on Anticancer Properties

In a study published in Pharmaceuticals, researchers investigated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The findings highlighted its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

In Silico Studies

In silico docking studies have been performed to predict how this compound interacts with key enzymes involved in cancer progression and inflammation. These studies provide insights into its potential as a therapeutic agent by elucidating binding affinities and interaction modes with target proteins .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit protein kinases involved in cancer cell growth, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that influence its biological activity:

  • Ethyl group at position 6
  • Chlorophenyl group at position 4
  • Dimethyl and phenyl groups contributing to its structural complexity

These structural characteristics are critical for its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound this compound has shown promising results in vitro against various cancer cell lines.

Case Studies and Findings

  • Inhibition of MCF-7 Cell Line:
    • A study reported that compounds within the pyrazolo[1,5-a]pyrimidine class exhibited significant growth inhibition in MCF-7 (human breast cancer) cells. The IC50 values for related compounds were found to be around 15.3 µM, indicating moderate potency against this cell line .
  • Structure-Activity Relationship (SAR):
    • The SAR studies highlighted that modifications in the substituents significantly affect the anticancer activity. For instance, the presence of halogenated phenyl groups enhanced the cytotoxic effects compared to non-substituted analogs .
  • Cytotoxicity in Various Cell Lines:
    • Another investigation tested a library of synthesized pyrazolo[1,5-a]pyrimidines against several cancer cell lines including MDA-MB-231 and HepG2. The results indicated varying degrees of cytotoxicity with some compounds achieving IC50 values as low as 3.79 µM .

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial properties.

Key Findings

  • Inhibition of Bacterial Growth:
    • Research has shown that derivatives of this compound exhibit significant antibacterial activity against various strains. For example, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold were effective against Staphylococcus aureus and Escherichia coli .
  • Biofilm Disruption:
    • The compound also displayed anti-biofilm activity, which is crucial for treating chronic infections where biofilm formation is a significant challenge .

Summary of Biological Activities

Activity TypeSpecific FindingsReference
AnticancerIC50 ~ 15.3 µM against MCF-7; significant cytotoxicity in various cancer lines
AntimicrobialEffective against Staphylococcus aureus and E. coli; biofilm disruption capabilities

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21ClN4/c1-4-19-14(2)24-22-20(16-8-6-5-7-9-16)15(3)26-27(22)21(19)25-18-12-10-17(23)11-13-18/h5-13,25H,4H2,1-3H3

InChI Key

MZKLAJZETJJALC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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